An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Penta-2,4-dienoate
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl penta-2,4-dienoate, a versatile organic compound, serves as a valuable building block in organic synthesis. Its conjugated diene system and α,β-unsaturated ester functionality impart a unique reactivity profile, making it a key precursor in the construction of complex molecular architectures, including those relevant to drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, stereoisomerism, and spectroscopic signatures of methyl penta-2,4-dienoate. Detailed experimental protocols for its synthesis and participation in characteristic reactions are also presented, alongside graphical representations of key chemical transformations to facilitate a deeper understanding of its chemical behavior.
Chemical Structure and Isomerism
Methyl penta-2,4-dienoate is a methyl ester of penta-2,4-dienoic acid. Its structure is characterized by a five-carbon chain with two conjugated double bonds and a methyl ester group. The presence of two double bonds gives rise to stereoisomerism, resulting in four possible geometric isomers:
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(2E,4E)-methyl penta-2,4-dienoate
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(2E,4Z)-methyl penta-2,4-dienoate
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(2Z,4E)-methyl penta-2,4-dienoate
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(2Z,4Z)-methyl penta-2,4-dienoate
The specific stereochemistry of the double bonds significantly influences the molecule's physical properties and chemical reactivity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of methyl penta-2,4-dienoate. It is important to note that some of these properties may vary slightly between the different stereoisomers.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][3] |
| CAS Number | 1515-75-9 (unspecified stereoisomer), 2409-87-2 ((E)-isomer) | [1] |
| Density | 0.936 g/cm³ | [2] |
| Boiling Point | 135.2 °C at 760 mmHg | [2] |
| Flash Point | 46.4 °C | [2] |
| Refractive Index (n20/D) | 1.484 | |
| LogP | 1.4 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl penta-2,4-dienoate and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a derivative, methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate, the following chemical shifts have been reported in CDCl₃: δ 10.75 (d br, J = 13.2, 1H, NH), 7.76 (d, J = 13.2, 1H, H-5), 7.48 (d, J = 16.0, 1H, H-3), 7.34-7.40 (m, 2H, Ph), 7.11-7.16 (m, 1H, Ph), 7.06-7.10 (m, 2H, Ph), 6.19 (d, J = 16.0, 1H, H-2), 3.86 (s, 3H, OMe), 3.76 (s, 3H, OMe)[4].
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. For the same derivative, methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate, the reported ¹³C NMR chemical shifts in CDCl₃ are: δ 169.4 (C, COOMe), 168.8 (C, COOMe), 148.0 (CH, C-5), 142.4 (CH, C-3), 139.3 (C, Ph), 129.9 (2CH, Ph), 124.5 (CH, Ph), 116.7 (2CH, Ph), 110.7 (CH, C-2), 98.4 (C-4), 51.4 (OMe), 51.3 (OMe)[4]. For (2E,4E)-Methyl 5-phenylpenta-2,4-dienoate, the reported ¹³C NMR chemical shifts are: δ 167.5, 144.8, 140.5, 136.0, 129.0, 128.8, 127.2, 126.2, 120.8, 51.6[5].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For methyl (E)-2-methylpenta-2,4-dienoate, a strong absorption band is observed around 1711 cm⁻¹, which corresponds to the C=O stretching of the ester group[3]. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region[3]. Other characteristic peaks include C-H stretching vibrations above 3000 cm⁻¹ for the vinylic hydrogens and C-O stretching vibrations for the ester linkage around 1250-1263 cm⁻¹[3].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of methyl penta-2,4-dienoate, fragmentation patterns such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃) can be observed, which helps confirm the structure[3].
Synthesis of Methyl Penta-2,4-dienoate
The stereoselective synthesis of the different isomers of methyl penta-2,4-dienoate is a key challenge and can be achieved through various methods.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly effective for preparing (E)-alkenes. A general workflow for the synthesis of an (E)-α,β-unsaturated ester is depicted below.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Experimental Protocol: Synthesis of Methyl (2E,4E)-hexa-2,4-dienoate (as a representative example)
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Preparation of the Phosphonate Ylide: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.0 equivalent) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to generate the phosphonate ylide.
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Olefination: A solution of crotonaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
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Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl (2E,4E)-hexa-2,4-dienoate.
Chemical Reactivity: The Diels-Alder Reaction
The conjugated diene system of methyl penta-2,4-dienoate makes it an excellent diene for Diels-Alder reactions, a powerful tool for the formation of six-membered rings.
Caption: Diels-Alder reaction of methyl penta-2,4-dienoate.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, methyl (2E,4E)-penta-2,4-dienoate (1.0 equivalent) and maleic anhydride (1.1 equivalents) are dissolved in a suitable solvent such as toluene.
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Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation of Product: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder adduct.
Applications in Drug Development
The structural motifs accessible through reactions of methyl penta-2,4-dienoate are prevalent in a wide range of biologically active molecules and natural products. The ability to stereoselectively synthesize complex cyclic systems via the Diels-Alder reaction makes this compound a valuable starting material in the synthesis of potential therapeutic agents. The α,β-unsaturated ester moiety can also participate in Michael additions, further expanding its synthetic utility in drug development programs.
Conclusion
Methyl penta-2,4-dienoate is a versatile and reactive molecule with a rich chemistry stemming from its conjugated diene and α,β-unsaturated ester functionalities. A thorough understanding of its structure, properties, and reactivity is essential for its effective utilization in organic synthesis. This guide has provided a detailed overview of these aspects, including practical experimental protocols and illustrative diagrams, to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Methyl penta-2,4-dienoate | C6H8O2 | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl penta-2,4-dienoate | CAS#:1515-75-9 | Chemsrc [chemsrc.com]
- 3. Methyl penta-2,4-dienoate | 2409-87-2 | Benchchem [benchchem.com]
- 4. Methyl (2E,4E)-5-Anilino-4-(methoxycarbonyl)penta-2,4-dienoate [mdpi.com]
- 5. rsc.org [rsc.org]
